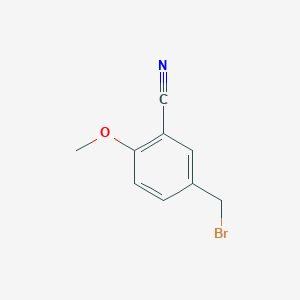

1-(Bromometil)-3-(metilsulfonil)benceno

Descripción general

Descripción

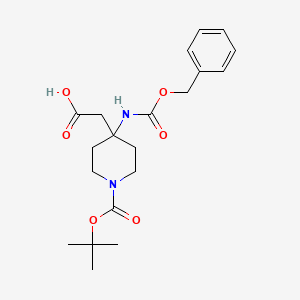

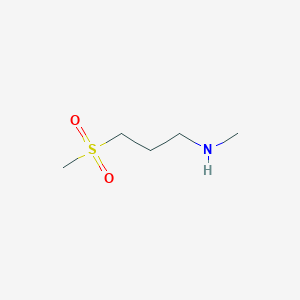

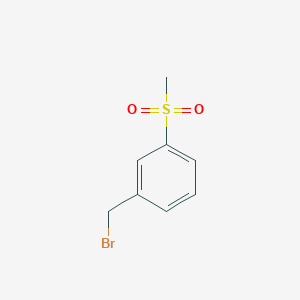

1-(Bromomethyl)-3-(methylsulfonyl)benzene is a chemical compound that is part of a broader class of brominated aromatic compounds with potential applications in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and reactivity of structurally related brominated and sulfonated aromatic compounds. These insights can be extrapolated to understand the properties and potential uses of 1-(Bromomethyl)-3-(methylsulfonyl)benzene.

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, often requiring multiple steps and careful control of reaction conditions. For example, the total synthesis of a biologically active dibrominated compound was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, involves specific conditions to manage the steric effects and achieve the desired product . These examples suggest that the synthesis of 1-(Bromomethyl)-3-(methylsulfonyl)benzene would also require careful planning and optimization to achieve high yields and purity.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be elucidated using techniques such as X-ray diffraction (XRD) . The crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined by XRD, revealing the geometrical parameters of the organic cation with high accuracy . This indicates that a similar approach could be used to determine the molecular structure of 1-(Bromomethyl)-3-(methylsulfonyl)benzene, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions, such as selective bromination , cyclopropanation , and sulfonation . The reactivity of these compounds is influenced by the presence of bromine and other functional groups. For instance, the presence of a bromomethyl group can facilitate further functionalization through nucleophilic substitution reactions . This suggests that 1-(Bromomethyl)-3-(methylsulfonyl)benzene could be a versatile intermediate for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of rotational isomers and the ability to form intermolecular interactions, such as hydrogen bonds and halogen bonds, can affect the compound's melting point, solubility, and crystalline structure . The bromine atoms can also engage in C–Br···Br and C–Br···π interactions, which can influence the packing and stability of the crystalline form . These properties are important for the practical applications of 1-(Bromomethyl)-3-(methylsulfonyl)benzene in synthesis and materials science.

Aplicaciones Científicas De Investigación

Desarrollo de Fluoróforos en Bioimagen

1-(Bromometil)-3-(metilsulfonil)benceno: es un precursor potencial en la síntesis de fluoróforos basados en un solo benceno (SBBFs). Estos fluoróforos son cruciales en la bioimagen debido a su estructura dipolar de tipo donante de electrones (D)–aceptor (A), que es esencial para la fluorescencia . La capacidad del compuesto para participar en la transferencia de electrones lo hace valioso para desarrollar nuevos agentes de imagen que se pueden utilizar en la investigación biológica para visualizar procesos celulares con alta especificidad y sensibilidad.

Bloques de Construcción de Síntesis Orgánica

En la síntesis orgánica, This compound sirve como un bloque de construcción versátil. Puede sufrir diversas reacciones químicas para formar moléculas complejas debido a la presencia de un grupo bromometil y un grupo metilsulfonil . Esta doble funcionalidad permite la creación de una amplia gama de derivados, que se pueden utilizar aún más en la síntesis de productos farmacéuticos, agroquímicos y otros compuestos orgánicos.

Aplicaciones de Química Analítica

Las características estructurales del compuesto lo hacen adecuado para su uso en química analítica como material estándar o de referencia. Se puede utilizar para calibrar instrumentos o validar métodos analíticos, como RMN, HPLC, LC-MS y UPLC . Su estructura y propiedades bien definidas garantizan mediciones precisas y confiables, que son fundamentales en los procedimientos analíticos.

Investigación Farmacéutica

En la investigación farmacéutica, This compound se utiliza en el desarrollo de candidatos a fármacos. Su reactividad con varios nucleófilos lo convierte en un intermedio valioso en la síntesis de una amplia gama de posibles agentes terapéuticos . El papel del compuesto en las primeras etapas del descubrimiento de fármacos es significativo, ya que contribuye a la creación de diversas bibliotecas químicas para la selección.

Ciencia de Materiales

Este compuesto es fundamental en el campo de la ciencia de los materiales, particularmente en el desarrollo de nuevos materiales con propiedades fotofísicas específicas. Su incorporación a polímeros o moléculas pequeñas puede conducir a materiales con propiedades ópticas, electrónicas o mecánicas únicas, que son útiles en la creación de materiales avanzados para electrónica, recubrimientos y otras aplicaciones .

Ciencia Ambiental

This compound: también puede encontrar aplicaciones en la ciencia ambiental. Como un compuesto con un anillo de benceno y grupos funcionales que se pueden modificar, podría utilizarse en la síntesis de compuestos diseñados para la remediación ambiental o como un compuesto modelo en estudios de destino ambiental . Su potencial para formar productos que interactúan con contaminantes lo convierte en un candidato para la investigación de nuevos métodos de control y monitoreo de la contaminación.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(bromomethyl)-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXBZWXKAYJVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625732 | |

| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82657-76-9 | |

| Record name | 1-(Bromomethyl)-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.